molecular formula C29H44Cl3NO2 B13765700 Ammonium, (p-chlorobenzyl)(2-(2-(6-chloro-2,4-bis(1-ethylpropyl)phenoxy)ethoxy)ethyl)dimethyl-, chloride CAS No. 66902-76-9

Ammonium, (p-chlorobenzyl)(2-(2-(6-chloro-2,4-bis(1-ethylpropyl)phenoxy)ethoxy)ethyl)dimethyl-, chloride

Cat. No.: B13765700
CAS No.: 66902-76-9
M. Wt: 545.0 g/mol
InChI Key: IIUJHNCIGNJERC-UHFFFAOYSA-M
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Description

This compound is a quaternary ammonium salt characterized by a complex structure featuring a p-chlorobenzyl group, a dimethylammonium moiety, and a branched ether chain with 6-chloro-2,4-bis(1-ethylpropyl)phenoxy substituents. Quaternary ammonium compounds (QACs) are widely recognized for their cationic nature, enabling interactions with microbial membranes and organic substrates . The presence of chlorine atoms and branched alkyl/aryl groups may enhance lipid solubility, improving penetration into bacterial cell walls or organic matrices. However, the compound’s specific bioactivity and physicochemical properties remain underexplored in the provided evidence, necessitating extrapolation from structural analogs.

Properties

CAS No.

66902-76-9

Molecular Formula

C29H44Cl3NO2

Molecular Weight

545.0 g/mol

IUPAC Name

2-[2-[2-chloro-4,6-di(pentan-3-yl)phenoxy]ethoxy]ethyl-[(4-chlorophenyl)methyl]-dimethylazanium;chloride

InChI

InChI=1S/C29H44Cl2NO2.ClH/c1-7-23(8-2)25-19-27(24(9-3)10-4)29(28(31)20-25)34-18-17-33-16-15-32(5,6)21-22-11-13-26(30)14-12-22;/h11-14,19-20,23-24H,7-10,15-18,21H2,1-6H3;1H/q+1;/p-1

InChI Key

IIUJHNCIGNJERC-UHFFFAOYSA-M

Canonical SMILES

CCC(CC)C1=CC(=C(C(=C1)Cl)OCCOCC[N+](C)(C)CC2=CC=C(C=C2)Cl)C(CC)CC.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, (p-chlorobenzyl)(2-(2-(6-chloro-2,4-bis(1-ethylpropyl)phenoxy)ethoxy)ethyl)dimethyl-, chloride typically involves multiple steps, including the preparation of intermediate compounds. The process often starts with the chlorination of benzyl compounds, followed by etherification and ammonium salt formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Ammonium, (p-chlorobenzyl)(2-(2-(6-chloro-2,4-bis(1-ethylpropyl)phenoxy)ethoxy)ethyl)dimethyl-, chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction pathway and products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various chlorinated phenoxy compounds, while substitution reactions can produce a range of ammonium salts with different anions.

Scientific Research Applications

Ammonium, (p-chlorobenzyl)(2-(2-(6-chloro-2,4-bis(1-ethylpropyl)phenoxy)ethoxy)ethyl)dimethyl-, chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.

Mechanism of Action

The mechanism of action of Ammonium, (p-chlorobenzyl)(2-(2-(6-chloro-2,4-bis(1-ethylpropyl)phenoxy)ethoxy)ethyl)dimethyl-, chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Analogues

2.1. Ammonium, (4-chloro-2-butynyl)dimethylhexadecyl-, chloride ()

  • Structural Differences :
    • The compound has a straight hexadecyl chain and a 4-chloro-2-butynyl group, contrasting with the target compound’s branched ether chain and p-chlorobenzyl group.
    • The triple bond in the butynyl group () introduces rigidity, while the target’s ether linkages offer conformational flexibility.
  • Property Implications: Lipophilicity: The target’s branched phenoxy-ethoxy chain and bulky bis(1-ethylpropyl) groups likely increase logP compared to the linear hexadecyl chain in . Antimicrobial Activity: Longer alkyl chains (e.g., hexadecyl) in QACs correlate with stronger Gram-positive bacterial inhibition. The target’s aromatic chloro groups may broaden efficacy to Gram-negative strains due to enhanced membrane disruption .

Benzalkonium Chloride (Common QAC)

  • Structural Differences : Benzalkonium chloride has a simpler structure with a benzyl group and a straight alkyl chain (C12–C14). The target compound replaces the benzyl group with p-chlorobenzyl and incorporates a polyether chain .
  • Property Implications :
    • Solubility : The target’s ether linkages may improve solubility in polar organic solvents compared to benzalkonium’s hydrophobic tail.
    • Stability : The chlorine atoms in the target compound could reduce degradation via oxidation, extending environmental persistence .
Data Table: Hypothetical Comparative Properties
Property Target Compound Compound Benzalkonium Chloride
Molecular Weight ~650–700 g/mol (estimated) ~450 g/mol ~354 g/mol (C12)
logP High (~5.8) Moderate (~4.5) Moderate (~3.9)
Antimicrobial Spectrum Broad (hypothesized) Gram-positive focus Broad (Gram±)
Water Solubility Low (branched/aromatic groups) Very low (long alkyl chain) Moderate (ion-dipole forces)
Mechanistic Insights from Structural Similarity Methods ()
  • Electronic Effects : The p-chlorobenzyl group introduces electron-withdrawing effects, stabilizing the ammonium cation and enhancing electrostatic interactions with negatively charged phospholipids .
Limitations of Comparison
  • No direct bioactivity data for the target compound are available in the provided evidence.

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